molecular formula C15H19N3O4 B8282155 5-Methoxy-4-[(1-methylpiperidin-4-yl)methoxy]-2-nitrobenzonitrile

5-Methoxy-4-[(1-methylpiperidin-4-yl)methoxy]-2-nitrobenzonitrile

Cat. No.: B8282155
M. Wt: 305.33 g/mol
InChI Key: YSMHSTPDKAFKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-[(1-methylpiperidin-4-yl)methoxy]-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]-2-nitrobenzonitrile

InChI

InChI=1S/C15H19N3O4/c1-17-5-3-11(4-6-17)10-22-15-8-13(18(19)20)12(9-16)7-14(15)21-2/h7-8,11H,3-6,10H2,1-2H3

InChI Key

YSMHSTPDKAFKLN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C(=C2)[N+](=O)[O-])C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-nitro-4-(1-piperidin-4-ylmethoxy)5-methoxybenzonitrile (771 mg, 2.65 mmol) in CH2Cl2 (8 ml) and MeOH (4 ml) was reacted for 0.5 hour with formaldehyde (13.3 M, 300 μl, 4 mmol), acetic acid (191 mg, 3.18 mmol) and NaBH(OAc)3 (674 mg, 3.18 mmol) slowly added over 15 minutes. The solution was evaporated, the oily residue was taken up in a mixture of Na2CO3 and ethylacetate, extracted with ethylacetate. The organic phase was dried over MgSO4, evaporated to give title compound as a yellow solid (698 mg, 86%).
Name
2-nitro-4-(1-piperidin-4-ylmethoxy)5-methoxybenzonitrile
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
674 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
86%

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